3-Chloro-4-methoxypyridazine

Beschreibung

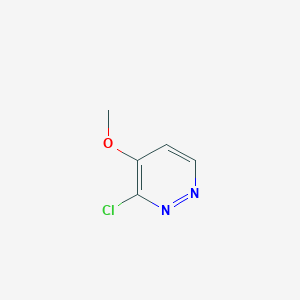

3-Chloro-4-methoxypyridazine (CAS 1677-81-2) is a heterocyclic compound with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol . It features a pyridazine ring substituted with a chlorine atom at position 3 and a methoxy group (-OCH₃) at position 2. The compound is typically stored under inert conditions at 2–8°C and is commercially available in quantities ranging from 50 mg to 1 g with 95% purity .

Eigenschaften

IUPAC Name |

3-chloro-4-methoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-8-5(4)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZXZTXXGJBEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308932 | |

| Record name | 3-Chloro-4-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-81-2 | |

| Record name | 3-Chloro-4-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxypyridazine can be synthesized through the methoxylation of 3,6-dichloro-4-methoxypyridazine using sodium methoxide. The reaction involves heating a solution of 3,6-dichloro-4-methoxypyridazine in methanol with sodium methoxide under reflux conditions for one hour .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the methoxylation process mentioned above, which can be scaled up for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-methoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: Replacement of the chlorine atom with other substituents under appropriate conditions.

Common Reagents and Conditions:

Sodium Methoxide: Used for methoxylation reactions.

Methanol: Common solvent for reactions involving this compound.

Major Products Formed:

Dimethoxypyridazines: Formed through further methoxylation of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-4-methoxypyridazine has been investigated for its role as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that this compound and its derivatives were effective against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

Anticancer Properties

Another area of research focuses on the compound's anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways . This positions it as a candidate for further development in cancer therapeutics.

Agrochemicals

The compound's effectiveness extends into agricultural applications, particularly as a herbicide or pesticide.

Herbicidal Activity

Studies have reported that this compound exhibits herbicidal properties, particularly against broadleaf weeds. Its mechanism involves inhibiting specific enzymatic pathways essential for plant growth, making it a valuable candidate for developing selective herbicides .

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science.

Polymer Chemistry

The compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Comprehensive Data Table

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The results showed a significant reduction in bacterial colony counts, indicating strong antibacterial activity.

Case Study 2: Herbicidal Performance

Field trials assessing the herbicidal performance of this compound demonstrated effective control over common agricultural weeds without harming crop yield, suggesting its potential as a selective herbicide.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds are structurally related to 3-Chloro-4-methoxypyridazine, differing in substituents or ring modifications:

Reactivity and Regioselectivity

- Nucleophilic Substitution: this compound: The methoxy group (-OCH₃) is electron-donating, which may direct electrophilic substitution to specific positions. However, in nucleophilic reactions, the chlorine atom at C3 is the primary reactive site. Evidence suggests that in related dichloropyridazines (e.g., 3,6-dichloro-4-carboxylic acid derivatives), nucleophiles preferentially attack C6 over C3 . Reactivity at C3 is retained, but steric hindrance from the methyl group may influence reaction pathways . 3-Chloro-6-hydrazinylpyridazine: The hydrazine (-NHNH₂) group at C6 enables coupling reactions, as demonstrated in its use to synthesize triazolo-pyridazine derivatives .

Solubility and Stability

- This compound: The methoxy group enhances polarity, improving solubility in polar solvents like ethanol or DMSO compared to methyl-substituted analogs.

- 3-Chloro-4-methyl-6-phenylpyridazine: The phenyl group introduces hydrophobicity, making it more soluble in non-polar solvents .

Biologische Aktivität

3-Chloro-4-methoxypyridazine, a compound with the chemical formula CHClNO, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 144.56 g/mol

- CAS Number : 1677-81-2

- Molecular Structure : The compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyridazine moiety is known for its unique physicochemical properties, such as weak basicity and high dipole moment, which facilitate π-π stacking interactions and hydrogen bonding with biological macromolecules . These interactions can influence several biochemical pathways, particularly in drug-target interactions.

Biological Activity

Research indicates that this compound exhibits the following biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been explored for its inhibitory effects on deubiquitinases, which are critical in regulating protein degradation pathways associated with cancer .

- Anti-inflammatory Effects : The compound's structure allows it to potentially modulate inflammatory responses, although specific mechanisms remain under investigation.

Table 1: Summary of Biological Activities

Case Study: Inhibition of USP28

A significant study focused on the synthesis and evaluation of pyridazine derivatives, including this compound, as inhibitors of Ubiquitin Specific Peptidase 28 (USP28). This enzyme is implicated in various malignancies. The compound exhibited a notable inhibitory concentration (IC) of approximately 1.10 ± 0.02 μmol/L, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-6-methoxypyridazine | Similar pyridazine framework | Moderate anticancer activity |

| 3,4,5-Trichloropyridazine | More chlorinated variant | Higher cytotoxicity |

Q & A

Q. Q1. What are the most reliable synthetic routes for 3-Chloro-4-methoxypyridazine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or microwave-assisted protocols. For example:

- Nucleophilic substitution : React 3,6-dichloropyridazine with sodium methoxide under reflux in anhydrous methanol. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Yield: ~65% .

- Microwave-assisted synthesis : Reduce reaction time by 40% using controlled microwave irradiation (100°C, 30 min) with Pd/C catalysis. Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Nucleophilic substitution | Methanol, reflux | 65% | 12h |

| Microwave-assisted | 100°C, Pd/C, 30min | 68% | 0.5h |

Intermediate: Reaction Optimization

Q. Q2. How can researchers optimize substitution reactions for regioselective functionalization?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors:

- Electron-deficient positions : The 4-methoxy group directs electrophilic substitution to the 6-position. Use bulky bases (e.g., LDA) to enhance selectivity .

- Catalytic systems : CuI/1,10-phenanthroline in DMF at 80°C improves coupling efficiency for Suzuki-Miyaura reactions (e.g., aryl boronic acids) .

Advanced: Resolving Data Contradictions

Q. Q3. How to address discrepancies in reported biological activities of pyridazine derivatives?

Methodological Answer: Contradictions arise from assay variability or structural analogs. Resolve via:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control batches .

- Structural validation : Compare X-ray crystallography data (e.g., C–Cl bond angles) to confirm compound identity .

- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity across studies .

Analytical Characterization

Q. Q4. What advanced techniques validate the purity and structure of this compound?

Basic :

Q. Advanced :

- X-ray crystallography : Resolve crystal packing (space group P2₁/c) to confirm substituent positions .

- LC-HRMS : Confirm molecular ion [M+H]⁺ at m/z 175.0274 (calc. 175.0271) .

Stability & Degradation

Q. Q5. What storage conditions prevent degradation of this compound?

Basic :

- Store at -20°C under argon in amber vials. Avoid prolonged exposure to humidity .

Q. Advanced :

- Degradation analysis : Use LC-MS to identify hydrolytic byproducts (e.g., 4-methoxypyridazine-3-ol) under accelerated aging (40°C/75% RH) .

Biological Mechanism Exploration

Q. Q6. How to investigate the enzyme inhibition potential of this compound analogs?

Methodological Answer:

- In vitro assays : Screen against p38 MAP kinase using ADP-Glo™ luminescence (IC₅₀ < 1 µM indicates high potency) .

- Molecular docking : Model interactions with AutoDock Vina; focus on hydrogen bonding with kinase hinge region (e.g., Met109) .

Safety & Hazard Management

Q. Q7. What protocols mitigate risks during large-scale synthesis?

Basic :

- Use fume hoods, PPE (nitrile gloves, goggles), and avoid skin contact .

Q. Advanced :

Cross-Disciplinary Applications

Q. Q8. How can this compound bridge medicinal chemistry and material science?

Methodological Answer:

- Medicinal chemistry : Optimize logP (<3) via O-methylation for blood-brain barrier penetration in CNS drug candidates .

- Material science : Incorporate into metal-organic frameworks (MOFs) via pyridazine-N coordination; test thermal stability (TGA up to 250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.